![molecular formula C12H8ClNO2S B14570159 2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid CAS No. 61785-92-0](/img/structure/B14570159.png)
2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to an ethenyl chain, which is further connected to a thiazole ring with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring agents to synthesize thiazole derivatives from alkynyl nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and mild reaction conditions, is particularly suitable for industrial-scale synthesis. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial factors in achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole compounds with different functional groups.
Scientific Research Applications
2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARG) and histone acetyltransferase p300 (EP300), which are involved in regulating gene expression and metabolic processes . The compound’s binding affinity to these targets can influence various biological activities, such as adipocyte maturation and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid include other thiazole derivatives and heterocyclic compounds with similar structural features. Examples include:
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Quinazoline derivatives: Noteworthy for their pharmacological properties and use in drug development.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61785-92-0 |
|---|---|
Molecular Formula |
C12H8ClNO2S |
Molecular Weight |
265.72 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO2S/c13-9-4-2-1-3-8(9)5-6-11-14-10(7-17-11)12(15)16/h1-7H,(H,15,16) |
InChI Key |
IZGRWIKYQWLERT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=CS2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


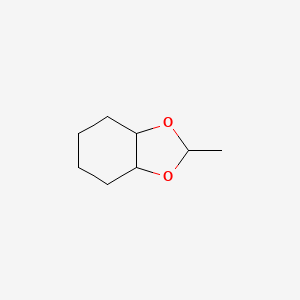
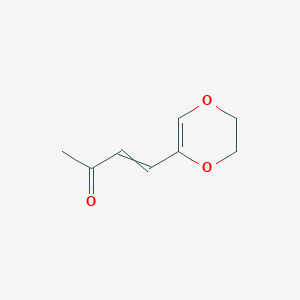
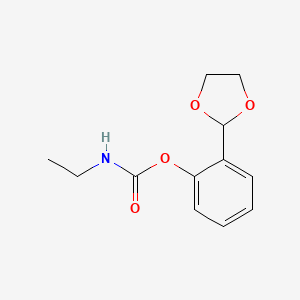
![4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14570099.png)
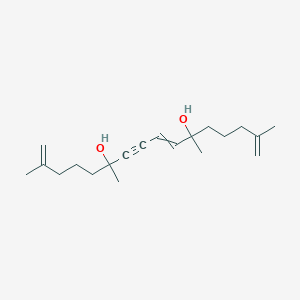

![6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one](/img/structure/B14570128.png)
![Diethyl [(methylsulfanyl)ethynyl]phosphonate](/img/structure/B14570133.png)
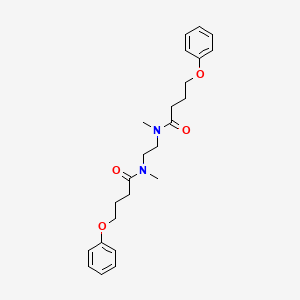
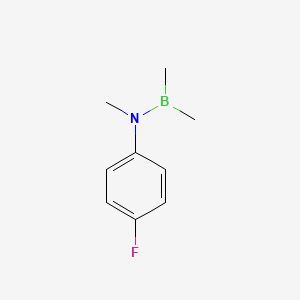
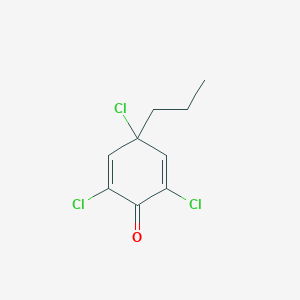

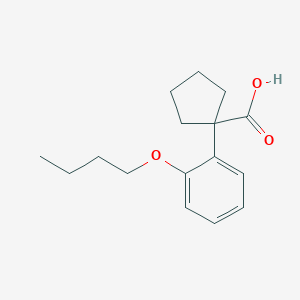
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole](/img/structure/B14570148.png)
